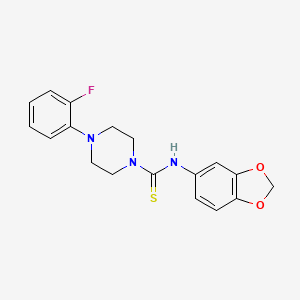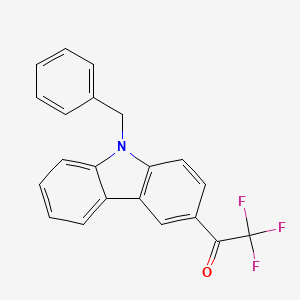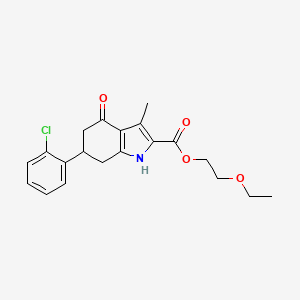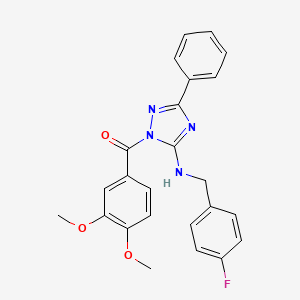![molecular formula C18H16Cl3N3O2 B4621070 (3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)
(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16Cl3N3O2 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.030810 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation and Synthesis Reactions
- This compound can be used as an effective agent in oxidation reactions. For instance, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione is utilized as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, yielding moderate to good results (Zolfigol et al., 2006).
Antibacterial Applications
- This compound has shown potential in the synthesis of molecules with antibacterial properties. For example, certain derivatives have been screened for their antibacterial properties against various bacterial strains, indicating chemotherapeutic properties (Ahmed et al., 2006).
Antifungal and Antimicrobial Evaluation
- Derivatives of this compound have been synthesized and assessed for their antibacterial and antifungal activities. These studies provide insights into the potential medical applications of these derivatives, especially in the field of antimicrobial resistance (Jat et al., 2006).
Catalytic and Synthetic Applications
- This compound and its derivatives can be used in catalysis and synthesis. For example, 2-Aminoisoindoline-1,3-Dione-functionalized nanoparticles have been utilized as catalysts in the synthesis of 4H-pyran derivatives, demonstrating the versatility of this compound in organic synthesis (Shabani et al., 2021).
Anticancer Potential
- Some studies have explored the synthesis of novel derivatives of this compound with the aim of evaluating their anticancer properties. This research is significant as it contributes to the development of new therapeutic agents for cancer treatment (Channar et al., 2018).
Photophysical and Fluorescent Properties
- The compound's derivatives have been studied for their photophysical and fluorescent properties, indicating potential applications in materials science and photonics (Orrego-Hernández et al., 2019).
Enzyme Inhibition Studies
- Enzyme inhibition studies have been conducted with derivatives of this compound, providing valuable insights into their potential use in treating various diseases, including cancer and microbial infections (Kocyigit et al., 2019).
Optical Properties
- The optical properties of isoindoline-1,3-dione compounds, which are related to this compound, have been synthesized and characterized, suggesting applications in the field of optics and materials science (Tan et al., 2018).
Properties
IUPAC Name |
(3aS,7aR)-2-[4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O2/c19-13-6-3-7-14(20)12(13)8-23-9-15(21)16(22-23)24-17(25)10-4-1-2-5-11(10)18(24)26/h3,6-7,9-11H,1-2,4-5,8H2/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODFOFLIJDPKQ-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)

![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)


![N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)
methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)
![2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B4621080.png)

